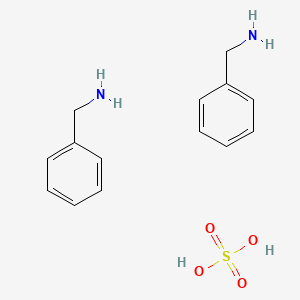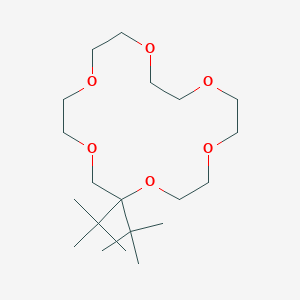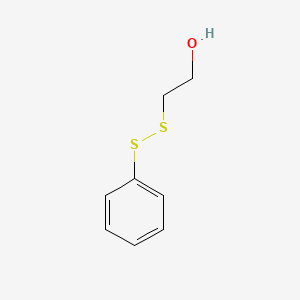
2-(2,4-Dinitrophenyl)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dinitrophenyl)butanedioic acid is an organic compound that features a butanedioic acid backbone with a 2,4-dinitrophenyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)butanedioic acid can be synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine . The reaction typically involves the formation of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are then further processed to yield the desired compound . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound can react with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Condensation Reactions: The reaction with aldehydes or ketones results in the formation of hydrazones, with water being eliminated as a byproduct.
Common Reagents and Conditions
. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .
科学研究应用
2-(2,4-Dinitrophenyl)butanedioic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(2,4-Dinitrophenyl)butanedioic acid involves its ability to act as a protonophore, shuttling protons across biological membranes . This disrupts the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP . This mechanism is similar to that of 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar reactions to form hydrazones.
Dialkyl (2Z)-2-hydroxybut-2-enedioates: Precursors in the synthesis of 2-(2,4-Dinitrophenyl)butanedioic acid.
2,4-Dinitrophenol: Shares a similar mechanism of action as a protonophore.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as a protonophore and disrupt cellular processes makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63508-58-7 |
|---|---|
分子式 |
C10H8N2O8 |
分子量 |
284.18 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16) |
InChI 键 |
JUQRJBZNWUKNOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


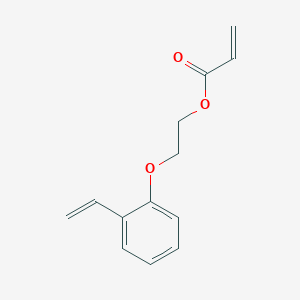
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
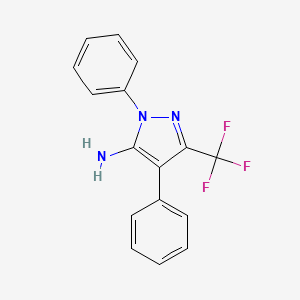
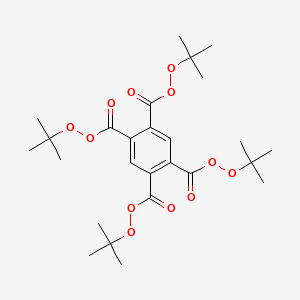

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
